Arctigenin, (+)-

Description

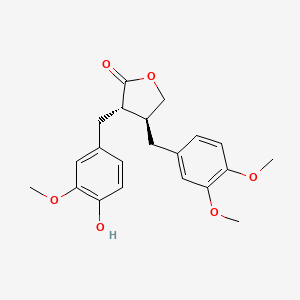

Structure

2D Structure

3D Structure

Properties

CAS No. |

84413-77-4 |

|---|---|

Molecular Formula |

C21H24O6 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C21H24O6/c1-24-18-7-5-13(11-20(18)26-3)8-15-12-27-21(23)16(15)9-14-4-6-17(22)19(10-14)25-2/h4-7,10-11,15-16,22H,8-9,12H2,1-3H3/t15-,16+/m1/s1 |

InChI Key |

NQWVSMVXKMHKTF-CVEARBPZSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

(+)-Arctigenin: A Technical Guide to Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Arctigenin is a bioactive dibenzylbutyrolactone lignan (B3055560) that has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and neuroprotective effects.[1][2][3][4][5] This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of (+)-Arctigenin

(+)-Arctigenin is predominantly found in plants, often alongside its glycoside, arctiin (B1665604), which can be hydrolyzed to yield arctigenin (B1665602).[2] The most significant and commercially utilized source is the Greater Burdock (Arctium lappa L.), a member of the Asteraceae family.[2][6] The highest concentrations of these lignans (B1203133) are typically found in the fruits and seeds of the plant.[2][6] Other species have also been identified as sources, although generally with lower reported yields.

Table 1: Principal Natural Sources and Reported Yields of (+)-Arctigenin

| Plant Species | Family | Plant Part Used | Extraction/Conversion Method | Yield of Arctigenin | Reference(s) |

| Arctium lappa L. | Asteraceae | Fruit/Seeds | Standard Solvent Extraction | ~0.45% - 1.95% (w/w) | [7] |

| Arctium lappa L. | Asteraceae | Fruit | Enzymatic (β-D-glucosidase) & Ultrasound-Assisted Extraction | Not specified | [8] |

| Arctium lappa L. | Asteraceae | Fruit | Fungal Fermentation (Aspergillus niger) | 19.51 mg/g (1.95%) | [7] |

| Arctium tomentosum Mill. | Asteraceae | Not Specified | Not specified | 0.15 mg/g (0.015%) | [9] |

| Saussurea heteromalla | Asteraceae | Not Specified | Not specified | Present | [2] |

| Forsythia suspensa | Oleaceae | Not Specified | Not specified | Present | [2] |

Isolation and Purification Methodologies

The isolation of (+)-arctigenin from plant material is a multi-step process that begins with extraction, followed by various purification techniques to separate the target lignan from other phytochemicals.

Generalized Experimental Workflow

The general workflow for isolating (+)-arctigenin is depicted below. This process often involves an initial extraction, followed by purification steps to isolate arctigenin from its glycoside, arctiin, and other plant constituents.

Caption: A generalized workflow for the isolation and purification of (+)-arctigenin.

Detailed Experimental Protocols

Protocol 1: Solvent Extraction and Chromatographic Purification from Arctium lappa Leaves [10][11]

-

Extraction: Dried and powdered leaves of Arctium lappa are extracted with 80% methanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned against chloroform (B151607). The aqueous phase, containing the more polar arctiin, is separated from the chloroform phase, which contains the less polar (+)-arctigenin.

-

Initial Chromatographic Separation: The aqueous phase is loaded onto a polyamide column. The column is first washed with water to remove highly polar impurities. The fraction containing lignans is then eluted with 100% methanol.

-

Purification by Semi-Preparative HPLC: The methanol fraction is concentrated and can be further purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

-

Crystallization and Identification: The collected fractions containing (+)-arctigenin are concentrated, and the compound can be crystallized using methanol. The identity and purity are confirmed through analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the data with authentic standards.[10][11]

Protocol 2: Enzymatic Hydrolysis and High-Speed Counter-Current Chromatography (HSCCC) from Fructus Arctii [12]

-

Enzymatic Hydrolysis: An extract solution of Fructus Arctii is subjected to enzymatic hydrolysis using β-glucosidase. Optimal conditions reported are a pH of 5.0, a temperature of 40°C, a hydrolysis time of 24 hours, and a β-glucosidase concentration of 1.25 mg/mL. This process converts arctiin into arctigenin.

-

HSCCC Separation: The hydrolyzed product is then separated and purified by high-speed counter-current chromatography.

-

Solvent System: A two-phase solvent system composed of petroleum ether/ethyl acetate (B1210297)/methanol/water (10:25:15:20, v/v) is used for the separation.

-

Analysis: The resulting fractions are analyzed by HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS), and ¹H NMR spectroscopy to confirm the presence and purity of (+)-arctigenin.

Protocol 3: Fungal Fermentation and Silica Gel Chromatography from Fructus arctii [7]

-

Microbial Fermentation: Powdered Fructus arctii is fermented using fungi, which aids in the conversion of arctiin to arctigenin.

-

Extraction: Following fermentation, the product is extracted with chloroform.

-

Silica Gel Column Chromatography: The crude extract is purified using a silica gel column (200–300 mesh) with a chloroform and ethyl acetate (10:2 v/v) eluent.

-

Crystallization: The eluent containing arctigenin is collected, dried under reduced pressure, and then crystallized using methanol to obtain pure (+)-arctigenin.

Table 2: Comparison of Isolation and Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Purity Achieved | Reference(s) |

| Solvent Extraction & Polyamide Column Chromatography | Differential partitioning and adsorption based on polarity. | Simple, effective for initial separation. | May require multiple steps for high purity. | >98% (with HPLC) | [10][11][13] |

| Enzymatic Hydrolysis & HSCCC | Enzymatic conversion of arctiin to arctigenin, followed by liquid-liquid partitioning. | High conversion rate, high purity in a single step. | Requires specific enzyme and specialized equipment (HSCCC). | 98.9% | [12] |

| Fungal Fermentation & Silica Gel Chromatography | Microbial conversion of arctiin, followed by adsorption chromatography. | High conversion rate of arctiin to arctigenin. | Fermentation can be time-consuming. | 99.33% | [7] |

| Microwave-Assisted Extraction & HSCCC | Microwave energy for rapid extraction, followed by HSCCC purification. | Fast extraction, efficient separation. | Requires specialized microwave and HSCCC equipment. | 96.57% | [14] |

Key Signaling Pathways Modulated by (+)-Arctigenin

(+)-Arctigenin exerts its pharmacological effects by modulating several key intracellular signaling pathways, which are central to cellular processes like inflammation, proliferation, and survival.

Anti-inflammatory Pathways: NF-κB and MAPK Inhibition

A primary mechanism for the anti-inflammatory activity of (+)-arctigenin is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][5][15]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Arctigenin Inhibits Glioblastoma Proliferation through the AKT/mTOR Pathway and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arctigenin from Fructus Arctii (Seed of Burdock) Reinforces Intestinal Barrier Function in Caco-2 Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and purification of arctigenin from Fructus Arctii by enzymatic hydrolysis combined with high‐speed counter‐current chromatography [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. Microwave-Assisted Extraction and Purification of Arctiin and Arctigenin from Fructus Arctii by High-Speed Countercurrent Chromatography [pubmed.ncbi.nlm.nih.gov]

- 15. gavinpublishers.com [gavinpublishers.com]

The Biosynthesis of (+)-Arctigenin in Plants: A Technical Guide

Abstract

(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants such as Arctium lappa (burdock), has garnered significant attention for its wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Understanding its biosynthetic pathway is critical for metabolic engineering, synthetic biology applications, and optimizing its production for therapeutic use. This technical guide provides an in-depth overview of the (+)-Arctigenin biosynthetic pathway, detailing the molecular steps, key enzymes, and regulatory networks. It includes a summary of available quantitative data, detailed experimental protocols for pathway analysis, and visual diagrams of the core biosynthetic and regulatory pathways to facilitate comprehension and further research.

The Core Biosynthetic Pathway

The biosynthesis of (+)-Arctigenin originates from the general phenylpropanoid pathway, starting with the amino acid L-phenylalanine.[4][5] The pathway proceeds through a series of enzymatic steps to produce monolignols, which then undergo stereospecific coupling and subsequent modifications to yield the final lignan structure.

The central pathway involves the following key transformations:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and then to p-coumaroyl-CoA. A series of hydroxylations, methylations, and reductions convert p-coumaroyl-CoA into coniferyl alcohol, a key monolignol precursor.[6]

-

Stereospecific Dimerization: Two molecules of coniferyl alcohol undergo oxidative radicalization, a reaction catalyzed by laccases or peroxidases.[4] A Dirigent Protein (DIR) then captures these radicals and guides their coupling to form the optically active (+)-pinoresinol.[7][8] This step is crucial as it establishes the specific stereochemistry of the lignan backbone.

-

Sequential Reductions: (+)-Pinoresinol is then subjected to two consecutive reduction steps catalyzed by Pinoresinol-Lariciresinol Reductases (PLRs) , which are NADPH-dependent enzymes.[9][10] The first reduction converts (+)-pinoresinol to (+)-lariciresinol, and the second converts (+)-lariciresinol to (+)-secoisolariciresinol.[10]

-

Oxidation and Methylation: (+)-Secoisolariciresinol is oxidized to (+)-matairesinol by a dehydrogenase. In the final step, the enzyme Matairesinol (B191791) O-methyltransferase (MOMT) catalyzes the methylation of a phenolic hydroxyl group on (+)-matairesinol to produce (+)-Arctigenin.[11]

Key Enzymes and Proteins

-

Dirigent Proteins (DIRs): These are non-catalytic glycoproteins that play a fundamental role in lignan biosynthesis.[7] They impose strict regio- and stereochemical control over the oxidative coupling of monolignol radicals, directing the formation of specific stereoisomers.[7][12] In this pathway, a DIR is essential for producing (+)-pinoresinol, the precursor for (+)-arctigenin.

-

Pinoresinol-Lariciresinol Reductases (PLRs): PLRs are members of the isoflavone (B191592) reductase family and are responsible for the sequential reduction of pinoresinol (B1678388) to secoisolariciresinol.[10] Different plant species may possess multiple PLR isoforms with varying specificities for substrates and enantiomers, which contributes to the diversity of lignans (B1203133) found in nature.[13][14]

-

Matairesinol O-methyltransferase (MOMT): This enzyme catalyzes the final, irreversible step in the pathway: the S-adenosyl-L-methionine (SAM)-dependent methylation of matairesinol to yield arctigenin (B1665602).[11]

Quantitative Data

Quantitative data on the kinetics of every enzyme in the (+)-arctigenin pathway is not comprehensively available in the literature. However, studies on specific enzymes and lignan content provide valuable insights.

Table 1: Enzyme Activity Data

| Enzyme | Organism | Substrate | Product | Specific Activity | Notes |

|---|

| PinZ (PLR homolog) | Sphingobium sp. SYK-6 | (±)-Pinoresinol | Lariciresinol | 46 ± 3 U/mg | A bacterial reductase with high activity towards pinoresinol.[15] |

Table 2: Representative Content of Arctiin (B1665604) and Arctigenin in Fructus Arctii

| Compound | Method | Content Range | Source |

|---|---|---|---|

| Arctiin | HPLC | 0.068–0.340 mmol/L (in prepared samples) | [16] |

| Arctigenin | HPLC | Determined after enzymatic hydrolysis of arctiin.[17] | [17] |

| Arctigenin Yield | Microbial Fermentation | 19.51 mg per 1 g of F. arctii powder |[16] |

Note: In many plants, arctigenin is stored as its glycoside, arctiin.[18] The conversion of arctiin to arctigenin is a critical step for bioavailability and is often achieved through enzymatic hydrolysis.[19]

Regulation of Biosynthesis

Lignan biosynthesis is tightly regulated at both the transcriptional and signaling levels, often as part of a plant's defense response.

-

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes, such as Phenylalanine Ammonia-Lyase (PAL) and PLR, is controlled by a hierarchical network of transcription factors.[20] Families of transcription factors like MYB and NAC have been identified as key regulators of the broader phenylpropanoid pathway, which includes lignan and lignin (B12514952) synthesis.[4][5][6]

-

Signaling Pathways: The pathway can be induced by various biotic and abiotic stressors. For example, in Linum album cell cultures, the elicitor putrescine was shown to stimulate lignan production.[20] This induction is mediated by a complex signaling cascade involving hydrogen peroxide (H₂O₂), nitric oxide (NO), and cytosolic calcium (Ca²⁺), which ultimately leads to the upregulation of PAL and PLR gene expression.[20][21]

Experimental Protocols

Analyzing the (+)-arctigenin biosynthetic pathway involves a combination of metabolite extraction, quantification, enzyme assays, and gene expression analysis.

General Workflow

A typical experimental workflow for studying lignan biosynthesis involves sample preparation, extraction, purification, and analysis.

Protocol: Enzyme-Assisted Extraction (EAE) and Quantification of Arctigenin

This protocol is adapted from principles of EAE and standard HPLC analysis methods.[19][21][22]

-

Sample Preparation:

-

Dry plant material (e.g., Fructus Arctii) at 50-60°C to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

-

Enzyme-Assisted Extraction:

-

Weigh 1.0 g of the plant powder into a flask.

-

Add 20 mL of an appropriate buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

-

Add a mixture of cell wall degrading enzymes (e.g., cellulase (B1617823) and pectinase, ~1-2% w/w of substrate) and a glycoside-hydrolyzing enzyme (β-glucosidase) to convert arctiin to arctigenin.

-

Incubate the mixture in a shaking water bath at an optimal temperature (e.g., 45-55°C) for 2-4 hours.

-

Terminate the enzymatic reaction by adding an equal volume of 95% ethanol (B145695) or by boiling for 10 minutes.

-

-

Solvent Extraction:

-

Centrifuge the mixture (e.g., 5000 x g for 15 min).

-

Collect the supernatant. Re-extract the pellet twice with 20 mL of 80% methanol (B129727), sonicating for 20 minutes each time.

-

Pool the supernatants and evaporate to dryness under vacuum.

-

-

Purification (Liquid-Liquid Partitioning):

-

Re-dissolve the dried residue in 10 mL of deionized water.

-

Partition the aqueous solution three times against an equal volume of ethyl acetate.

-

Collect the ethyl acetate phases, pool them, and evaporate to dryness.

-

-

HPLC Quantification:

-

Re-suspend the final dried residue in 1.0 mL of HPLC-grade methanol and filter through a 0.22 µm syringe filter.[21]

-

Inject 10-20 µL onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient, for example, of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Detect arctigenin using a UV detector at ~280 nm.

-

Quantify the concentration by comparing the peak area to a standard curve prepared with purified (+)-arctigenin.

-

Protocol: General Pinoresinol-Lariciresinol Reductase (PLR) Activity Assay

This protocol outlines a general method for measuring the activity of PLR enzymes.

-

Enzyme Preparation:

-

Extract total protein from plant tissue or use a heterologously expressed and purified PLR enzyme.

-

-

Assay Mixture:

-

Prepare a reaction mixture in a total volume of 200 µL containing:

-

100 mM Tris-HCl or phosphate (B84403) buffer (pH 7.0).

-

200 µM NADPH.

-

50-100 µM (+)-pinoresinol (substrate).

-

5-10 µg of protein extract or purified enzyme.

-

-

-

Reaction and Termination:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by adding 50 µL of 1M HCl followed by extraction with 500 µL of ethyl acetate.

-

-

Analysis:

-

Vortex the mixture vigorously and centrifuge to separate the phases.

-

Transfer the ethyl acetate (organic) phase to a new tube and evaporate to dryness.

-

Re-dissolve the residue in methanol and analyze by HPLC as described above to quantify the formation of the product, (+)-lariciresinol.

-

Conclusion

The biosynthetic pathway of (+)-arctigenin is a well-defined branch of the complex lignan metabolic network in plants. It relies on the coordinated and stereospecific action of several key enzymes, including dirigent proteins and pinoresinol-lariciresinol reductases. The regulation of this pathway through intricate signaling and transcriptional networks highlights its importance in plant defense and development. The methodologies outlined in this guide provide a framework for researchers to further investigate this pathway, paving the way for enhanced production of this therapeutically valuable compound through metabolic engineering and optimized extraction techniques. Continued research into the specific kinetics and structural biology of the pathway's enzymes will be essential for realizing these applications.

References

- 1. Arctigenin - Wikipedia [en.wikipedia.org]

- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. The Involvement of microRNAs in Plant Lignan Biosynthesis—Current View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 7. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dirigent protein subfamily function and structure in terrestrial plant phenol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pinoresinol-lariciresinol reductase: Substrate versatility, enantiospecificity, and kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of pinoresinol reductase genes in sphingomonads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of arctiin and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine | CoLab [colab.ws]

- 21. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Multi-Faceted Anti-Cancer Mechanism of (+)-Arctigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found predominantly in the seeds of Arctium lappa (burdock), has emerged as a compelling natural compound with potent anti-tumor activities.[1] Extensive preclinical investigations have illuminated its capacity to inhibit cancer cell proliferation, trigger programmed cell death (apoptosis), and stymie metastasis and angiogenesis across a diverse range of cancer types. This technical guide provides a comprehensive analysis of the core mechanisms of action of (+)-Arctigenin in cancer cells, presenting key quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling pathways it modulates.

Core Mechanisms of Anti-Tumor Action

(+)-Arctigenin exerts its anti-neoplastic effects through a multi-pronged strategy, concurrently targeting several critical signaling cascades integral to tumor development and progression. The principal mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of key signaling pathways like STAT3 and PI3K/Akt.[1]

Induction of Apoptosis

(+)-Arctigenin is a robust inducer of apoptosis in a variety of cancer cell lines.[1] It instigates programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: A key mechanism involves the modulation of the Bcl-2 family of proteins. (+)-Arctigenin treatment leads to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria into the cytosol. This event triggers the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3, culminating in the cleavage of cellular substrates such as PARP and subsequent cell death.[2]

-

Extrinsic Pathway: Evidence also points to (+)-Arctigenin's ability to activate the extrinsic pathway by upregulating the expression of FasL, a death ligand.[1][2] The binding of FasL to its receptor initiates a signaling cascade that leads to the activation of caspase-8, another initiator caspase that converges on the activation of caspase-3.[1][2]

Cell Cycle Arrest

(+)-Arctigenin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][3] In human glioma cells, for instance, it has been shown to cause G0/G1 phase arrest.[3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins. (+)-Arctigenin can decrease the levels of cyclins, such as Cyclin D1, and their associated cyclin-dependent kinases (CDKs), including CDK2 and CDK4.[1][4] In ER-positive breast cancer cells, Arctigenin (B1665602) was found to cause G1 cycle arrest by decreasing cyclin D1 levels through prompting Akt/GSK3β-mediated degradation.[4]

Inhibition of Key Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic transcription factor that is constitutively activated in many cancers. (+)-Arctigenin has been identified as a direct inhibitor of STAT3.[1][5] Computational docking and affinity assays have shown that it binds to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation.[1][5] By binding to the SH2 domain, (+)-Arctigenin inhibits STAT3 phosphorylation (at Tyr705), dimerization, and nuclear translocation.[1][6] This blockade of STAT3 activation leads to the downregulation of its downstream target genes, which are involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[1][7]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, survival, and proliferation. (+)-Arctigenin has been shown to effectively suppress this pathway.[1][8] It inhibits the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR.[1][9] This inhibition leads to the induction of both apoptosis and autophagy in cancer cells.[10][11] For example, in hepatocellular carcinoma cells, arctigenin was found to down-regulate the expression of anti-apoptotic proteins by regulating the PI3K/Akt signaling pathway.[9]

Quantitative Data Summary

The anti-proliferative efficacy of (+)-Arctigenin has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 | 24 | [5] |

| MDA-MB-468 | Triple-Negative Breast Cancer | 0.283 | 24 | [5] |

| MDA-MB-453 | Breast Cancer | - | 24 | [5] |

| MDA-MB-435S | Breast Cancer | - | 24 | [5] |

| MCF-7 | Breast Cancer | > 20 | 24 | [5] |

| SK-BR3 | Breast Cancer | > 20 | 24 | [5] |

| HCT-116 | Colorectal Cancer | 3.27 | - | [12] |

| PANC-1 | Pancreatic Cancer | - | - | [13] |

| H116 | Colon Cancer | 0.31 µg/ml | - | [13] |

| H125 | Lung Cancer | - | - | [13] |

| HepG2 | Liver Cancer | 4.888 | 48 | [8][14] |

| OVC-5 | Ovarian Cancer | - | - | [13] |

| U251N | Brain Cancer | - | - | [13] |

| SiHa | Cervical Cancer | 9.34 | - | [15] |

| HeLa | Cervical Cancer | 14.45 | - | [15] |

| Hep G2 | Hepatocellular Carcinoma | 1.99 | 24 | [16] |

| SMMC7721 | Hepatocellular Carcinoma | > 5 | 24 | [16] |

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is used to detect and quantify changes in the expression and phosphorylation status of specific proteins within signaling pathways affected by (+)-Arctigenin.

-

Cell Lysis and Protein Extraction:

-

Treat cultured cancer cells with desired concentrations of (+)-Arctigenin for a specified duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][17]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.[17]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[17]

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-STAT3, total STAT3, p-Akt, total Akt, Bcl-2, Bax, Cyclin D1) overnight at 4°C.[17]

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis:

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in (+)-Arctigenin-treated cells.

-

Cell Preparation and Fixation:

-

Treat cells with (+)-Arctigenin for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing, and incubate at -20°C for at least 2 hours.[5][18]

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[5][18] PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.

-

Incubate the cells in the dark at room temperature for 30 minutes.[12]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content is measured by detecting the fluorescence of PI.

-

The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of the percentage of cells in each phase.

-

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat cells with (+)-Arctigenin to induce apoptosis.

-

Harvest both adherent and floating cells and wash them with cold PBS.[1]

-

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

The analysis allows for the quantification of four cell populations:

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for investigating the in vitro anti-cancer effects of (+)-Arctigenin.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. wp.uthscsa.edu [wp.uthscsa.edu]

- 6. benchchem.com [benchchem.com]

- 7. kumc.edu [kumc.edu]

- 8. bosterbio.com [bosterbio.com]

- 9. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 15. Arctigenin hinders the invasion and metastasis of cervical cancer cells via the FAK/paxillin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

(+)-Arctigenin: A Deep Dive into its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

(+)-Arctigenin, a lignan (B3055560) found in plants of the Arctium genus, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways through which (+)-arctigenin exerts its effects. The information is compiled from numerous studies, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling cascades involved.

Core Anti-inflammatory Mechanisms

(+)-Arctigenin's anti-inflammatory activity is multifaceted, targeting key nodes in the inflammatory response. The primary mechanisms include the inhibition of pro-inflammatory mediators, suppression of critical signaling pathways such as NF-κB, MAPK, and JAK-STAT, and modulation of the NLRP3 inflammasome.[1][2] It effectively reduces the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[2]

Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of (+)-arctigenin on various inflammatory markers.

Table 1: Inhibitory Concentration (IC50) of (+)-Arctigenin on Pro-inflammatory Mediators

| Mediator | Cell Line | Inducer | IC50 Value | Reference |

| TNF-α | RAW 264.7 | LPS | 19.6 µM | [2] |

| TNF-α | THP-1 | LPS | 25.0 µM | [2] |

| IL-6 | RAW 264.7 | LPS | 29.2 µM | [2] |

| iNOS Expression | --- | LPS | 10 nM | [3] |

| MEK1 | --- | --- | 0.5 nM | [3] |

Table 2: Effect of (+)-Arctigenin on Gene and Protein Expression

| Target | Concentration | Effect | Reference |

| COX-2 Gene Expression | 0.1 µM/L | 26.70 ± 4.61% decrease | [4][5] |

| Prostaglandin E2 Content | 0.1 µM/L | 32.84 ± 6.51% decrease | [4][5] |

Key Signaling Pathways Modulated by (+)-Arctigenin

(+)-Arctigenin's anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. (+)-Arctigenin inhibits NF-κB activation by preventing the phosphorylation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit.[1][3] This leads to the downregulation of various pro-inflammatory genes. The inhibition of IKKβ, an upstream kinase of IκBα, has also been observed.[1][6] Furthermore, arctigenin (B1665602) has been shown to suppress NF-κB signaling in PCV2-infected mice by inhibiting the translocation of p65 and IκBα phosphorylation.[7] It also inhibits NF-κB activation through the HMGB1/TLR4 and TNF-α/TNFR1 pathways.[8]

References

- 1. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 2. gavinpublishers.com [gavinpublishers.com]

- 3. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 4. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Arctigenin ameliorates inflammation in vitro and in vivo by inhibiting the PI3K/AKT pathway and polarizing M1 macrophages to M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti‐inflammatory activity of arctigenin against PCV2 infection in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Landscape of (+)-Arctigenin: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from Arctium lappa (burdock), has emerged as a promising natural compound with significant neuroprotective potential. Extensive in vitro research has demonstrated its multifaceted mechanisms of action against various neurodegenerative insults. This technical guide synthesizes the current understanding of (+)-Arctigenin's neuroprotective effects in vitro, providing a comprehensive overview of its efficacy in models of glutamate-induced excitotoxicity, neuroinflammation, Alzheimer's disease, and cerebral ischemia. We present key quantitative data in structured tables, detail the experimental protocols used to generate these findings, and visualize the implicated signaling pathways and experimental workflows using the DOT language for Graphviz. This document aims to serve as a critical resource for researchers and professionals in the field of neuropharmacology and drug development.

Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a primary mechanism of neuronal death in various neurological disorders. (+)-Arctigenin has been shown to confer significant protection against this process.

Quantitative Data

| Cell Model | Insult | (+)-Arctigenin Concentration | Outcome Measure | Result | Reference |

| Primary Rat Cortical Neurons | Glutamate (B1630785) (100 µM) | 10 µM | Cell Viability | Significant increase in neuronal survival | [1] |

| Primary Rat Cortical Neurons | Kainic Acid (50 µM) | 10 µM | Cell Viability | More potent protection than against NMDA | [1] |

| PC12 Cells | Ethanol | 10 µM | Cell Proliferation | Effective promotion of damaged cell proliferation | [2] |

| PC12 Cells | Ethanol | 10 µM | Apoptosis & Necrosis | Significant decrease | [2] |

Experimental Protocols

Glutamate-Induced Neurotoxicity Assay in Primary Cortical Neurons [1][3]

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in Neurobasal medium supplemented with B27 and L-glutamine. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2 for 7-10 days.

-

Treatment: Neurons are pre-treated with various concentrations of (+)-Arctigenin for a specified duration (e.g., 24 hours).

-

Toxin Exposure: Glutamate (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.

-

Incubation: The cells are incubated with glutamate for a defined period (e.g., 15 minutes to 24 hours).

-

Assessment: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

Signaling Pathway and Workflow

Anti-Neuroinflammatory Effects

Neuroinflammation, primarily mediated by microglia, is a key contributor to neurodegeneration. (+)-Arctigenin demonstrates potent anti-inflammatory properties in vitro.

Quantitative Data

| Cell Model | Stimulant | (+)-Arctigenin Concentration | Outcome Measure | Result | Reference |

| LPS-stimulated Peritoneal Macrophages | LPS | Not specified | IL-1β, IL-6, TNF-α expression | Significant inhibition | [3] |

| LPS-stimulated BV-2 Microglial Cells | LPS | Not specified | TLR4-mediated NF-κB activation | Significant suppression | [3] |

| Rotenone-treated Rats (in vivo data for context) | Rotenone (B1679576) | 60 mg/kg, 150 mg/kg | IL-6, IL-1β, TNF-α, IFN-γ, PGE2, NO levels in SN | Significant decrease | [4][5] |

Experimental Protocols

LPS-Induced Inflammation Assay in BV-2 Microglial Cells [3]

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Cells are seeded in culture plates at a specific density.

-

Pre-treatment: Cells are pre-treated with (+)-Arctigenin for a defined period.

-

Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

-

Analysis: After incubation, the supernatant is collected for cytokine measurement (e.g., ELISA), and cell lysates are prepared for Western blot analysis of signaling proteins (e.g., phosphorylated NF-κB, Akt).

Signaling Pathway and Workflow

Effects on Amyloid-β (Aβ) Pathology (Alzheimer's Disease Model)

(+)-Arctigenin has been shown to modulate the production and clearance of amyloid-β (Aβ), the primary component of senile plaques in Alzheimer's disease.[6]

Quantitative Data

| Cell Model | Outcome Measure | Result | Reference |

| HEK293-APPswe Cells | Aβ content | Effective decrease | [6] |

| BV2 and Primary Cortical Neurons | BACE1 activity | Inhibition | [6] |

| BV2 and Primary Cortical Neurons | BACE1 protein level | Decrease | [6] |

| Primary Cortical Astrocytes, Neurons, and BV2 Cells | Aβ clearance | Increased | [6] |

Experimental Protocols

Aβ Production and Clearance Assays [3]

-

Cell Culture: HEK293 cells stably expressing the Swedish mutant of human amyloid precursor protein (APP) are cultured in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Treatment: Cells are treated with (+)-Arctigenin for 24-48 hours.

-

Aβ Measurement: The levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific ELISA kits.

-

Western Blot Analysis: Cell lysates are analyzed by Western blotting to determine the protein levels of BACE1, and the phosphorylation status of proteins in the AKT/mTOR and AMPK pathways.[3]

Signaling Pathway and Workflow

Protection in In Vitro Ischemia Models

(+)-Arctigenin has demonstrated neuroprotective effects in models of cerebral ischemia, primarily through the modulation of inflammatory and survival pathways.

Quantitative Data

| Model | Insult | (+)-Arctigenin Concentration | Outcome Measure | Result | Reference |

| Rat Basilar Arteries (SAH model) | Subarachnoid Hemorrhage | Not specified | eNOS protein expression | Significant increase | [3] |

| MCAO rats (in vivo) | Ischemia-reperfusion | Not specified | Cerebral infarct volume | Significant reduction | [3] |

| MCAO rats (in vivo) | Ischemia-reperfusion | Not specified | IL-1β and TNF-α expression | Decreased expression | [3] |

Experimental Protocols

Oxygen-Glucose Deprivation (OGD) Model [3]

-

Cell Culture: Primary neurons or neuronal cell lines are cultured as previously described.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration to mimic ischemic conditions.

-

Reperfusion: After the OGD period, the medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

-

Treatment: (+)-Arctigenin can be applied before, during, or after the OGD insult.

-

Assessment: Cell viability and markers of apoptosis and inflammation are assessed.

Signaling Pathway and Workflow

Conclusion

The in vitro evidence strongly supports the neuroprotective properties of (+)-Arctigenin across multiple models of neuronal injury. Its ability to target diverse pathological mechanisms, including excitotoxicity, neuroinflammation, and amyloid-β burden, underscores its potential as a therapeutic candidate for a range of neurodegenerative diseases. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for further research and development of (+)-Arctigenin and its derivatives. Future in vitro studies should focus on elucidating more precise molecular interactions, exploring its effects on other cell types within the neurovascular unit, and identifying potential synergistic effects with other neuroprotective agents.

References

- 1. Arctigenin protects cultured cortical neurons from glutamate-induced neurodegeneration by binding to kainate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. jneurosci.org [jneurosci.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of (+)-Arctigenin and Its Derivatives

(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) isolated from plants of the Asteraceae family, particularly the seeds of Arctium lappa (burdock), has garnered significant scientific attention for its diverse and potent pharmacological properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of (+)-arctigenin and its derivatives, with a focus on its anticancer, anti-inflammatory, neuroprotective, and antiviral effects. The document details the underlying molecular mechanisms, presents quantitative data, outlines experimental protocols, and visualizes key signaling pathways to serve as a resource for ongoing research and development.

Anticancer Activities

Arctigenin (B1665602) demonstrates robust anti-tumor activity across a wide range of cancer types through a multi-pronged mechanism that includes inducing programmed cell death (apoptosis), halting the cell cycle, and preventing metastasis.[1][3]

Mechanisms of Action

Induction of Apoptosis: Arctigenin is a potent inducer of apoptosis in various cancer cells.[2] It modulates both the intrinsic and extrinsic pathways. Mechanistically, it increases the production of reactive oxygen species (ROS), which triggers the intrinsic apoptotic cascade involving changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[1] It also adjusts the ratio of Bcl-2 family proteins, favoring pro-apoptotic proteins like Bax over anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2]

Cell Cycle Arrest: The compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G0/G1 or G2/M phases, depending on the cell type.[1][2] In human glioma cells, for instance, arctigenin induces G0/G1 arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs) such as CDK2 and CDK4.[2][4]

Inhibition of Key Signaling Pathways: A critical aspect of arctigenin's anticancer effect is its ability to interfere with signaling pathways that are frequently dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Arctigenin has been shown to suppress the phosphorylation of key components like PIK3CA, Akt, and mTOR in various cancers, including prostate, colorectal, and liver cancer, leading to apoptosis and autophagy.[1][5][6][7]

-

STAT3 Pathway: Arctigenin is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).[1] It has been shown to bind to the SH2 domain of STAT3, which prevents its phosphorylation, dimerization, and subsequent nuclear translocation.[1][8][9] This inhibition downregulates STAT3 target genes responsible for cell survival and proliferation, such as Bcl-2, Bcl-xL, and survivin.[2][10]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway regulates cell proliferation and apoptosis. Arctigenin's effects are context-dependent; for example, it induces apoptosis in colon cancer cells via a ROS/p38 MAPK-dependent mechanism while inhibiting the phosphorylation of ERK and JNK in breast cancer cells to suppress migration.[1][11]

-

NF-κB Pathway: Arctigenin can inhibit the nuclear transcription factor-kappa B (NF-κB) signaling pathway, which is crucial for inflammation and cell survival.[8][11] It has been observed to suppress the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.[5][12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of (+)-arctigenin have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and incubation time.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.99 | 24 | MTT | [13] |

| HepG2 | Hepatocellular Carcinoma | 0.24 | 48 | MTT | [13] |

| SMMC-7721 | Hepatocellular Carcinoma | >100 | 24 | MTT | [13] |

| HT-29 | Colon Carcinoma | ~7.5 | 24 | MTT | [13] |

| HT-29 | Colon Carcinoma | ~4.0 | 48 | MTT | [13] |

| PANC-1 | Pancreatic Carcinoma | 0.01 µg/mL | - | - | [14] |

| PC-3M | Prostate Cancer | Varies (Dose-dependent) | - | CCK-8 | [6] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Varies (Dose-dependent) | - | - | [8] |

| U87MG | Glioma | Varies (Dose-dependent) | 48 | MTT | [4][13] |

| T98G | Glioma | Varies (Dose-dependent) | 48 | MTT | [4][13] |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.[13][15][16]

-

Treatment: Treat the cells with various concentrations of arctigenin (e.g., 0.5 to 100 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48 hours).[13][16]

-

MTT Addition: After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][15]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][15]

-

Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[15]

Protocol 2: Annexin V/PI Staining for Apoptosis This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with arctigenin for the specified time.[13]

-

Cell Harvesting: Collect both floating and adherent cells by trypsinization and wash twice with ice-cold PBS.[13][15]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer provided with the commercial kit.[13][15]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13][15]

-

Analysis: Analyze the stained cells by flow cytometry within one hour to quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic).[13]

Protocol 3: Western Blot Analysis This technique is used to detect specific proteins in a sample and assess the effect of arctigenin on signaling pathway components.

-

Protein Extraction: Treat cells with arctigenin, then lyse them in RIPA buffer to extract total proteins.[2]

-

Protein Quantification: Determine protein concentration using a BCA or similar protein assay.[2]

-

SDS-PAGE: Separate 20-50 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, STAT3, Caspase-3) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways

Caption: Arctigenin inhibits the PI3K/Akt/mTOR signaling pathway.

Caption: Arctigenin directly inhibits the STAT3 signaling pathway.

Anti-inflammatory Activities

Arctigenin exhibits potent anti-inflammatory properties by targeting multiple key pathways involved in the inflammatory response.[12][17]

Mechanisms of Action

Arctigenin's anti-inflammatory effects are achieved by suppressing the production of pro-inflammatory mediators and cytokines.[17] It significantly inhibits the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[12][18][19] This is accomplished through the modulation of several signaling cascades:

-

NF-κB Pathway: This is a primary target. Arctigenin inhibits the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit in response to stimuli like lipopolysaccharide (LPS).[5][12][20]

-

MAPK Pathway: Arctigenin inhibits the phosphorylation of MAP kinases, including ERK1/2, p38, and JNK, which are upstream regulators of inflammatory gene expression.[5][21]

-

JAK/STAT Pathway: In macrophages, arctigenin has been shown to reduce the phosphorylation of JAK2, STAT1, and STAT3, preventing their translocation to the nucleus and suppressing the expression of inflammation-related genes like iNOS.[5]

Quantitative Data: Anti-inflammatory Effects

| Mediator/Cell | Stimulant | Effect | IC50 Value | Reference |

| TNF-α (RAW 264.7) | LPS | Inhibition | 5.0 µM | [12] |

| TNF-α (U937) | LPS | Inhibition | 3.9 µM | [12] |

| NO (RAW 264.7) | LPS | Inhibition | Dose-dependent | [18] |

| IL-6 (RAW 264.7) | LPS | Inhibition | Dose-dependent | [18] |

| COX-2 Gene Expression | - | Inhibition | 26.7% at 0.1 µM | [5] |

Experimental Protocols

Protocol 4: Griess Assay for Nitric Oxide (NO) Production This colorimetric assay measures nitrite (B80452), a stable product of NO, in cell culture supernatants.

-

Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat with arctigenin for 1-2 hours before stimulating with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect 50 µL of cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each sample, incubate for 10 minutes. Then add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes at room temperature in the dark.

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 5: ELISA for Cytokine Quantification Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of cytokines like TNF-α and IL-6.

-

Sample Collection: Collect cell culture supernatants after treating cells with arctigenin and/or an inflammatory stimulus (e.g., LPS).

-

Assay Procedure: Follow the manufacturer's protocol for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and finally a substrate.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculation: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Visualization: Anti-inflammatory Signaling

Caption: Arctigenin inhibits NF-κB and MAPK inflammatory pathways.

Neuroprotective Activities

Arctigenin has demonstrated significant neuroprotective effects in various models of neurological damage and disease.[22][23]

Mechanisms of Action

The neuroprotective properties of arctigenin are attributed to its potent antioxidant and anti-inflammatory activities within the central nervous system.[23][24] It can cross the blood-brain barrier and has been shown to:

-

Reduce Neuroinflammation: Arctigenin inhibits the activation of microglia, the primary immune cells in the brain, and reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain tissue.[24][25] This effect is partly mediated by the inhibition of the HMGB1/TLR4/NF-κB signaling pathway.[25]

-

Combat Oxidative Stress: It enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[23][24]

-

Protect Against Ischemic Injury: In models of cerebral ischemia-reperfusion injury, arctigenin reduces infarct volume and improves neurological outcomes, potentially by modulating the EPO/EPOR-JAK2-STAT5 signaling pathway.[26]

-

Ameliorate Excitotoxicity: In a model of experimental autoimmune encephalomyelitis (EAE), arctigenin was found to restrict excessive neuronal spiking and calcium influx, suggesting a protective role against excitotoxicity.[22]

Experimental Protocols

Protocol 6: In Vivo Model of Cerebral Ischemia-Reperfusion Injury (CIRI) This model is used to study the effects of compounds on stroke.

-

Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Procedure (MCAO): Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal filament method for a defined period (e.g., 90 minutes).

-

Reperfusion: Withdraw the filament to allow reperfusion.

-

Treatment: Administer arctigenin (e.g., intraperitoneally or orally) before or after the ischemic event.

-

Neurological Scoring: Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) post-reperfusion.

-

Infarct Volume Measurement: Sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

-

Histological and Molecular Analysis: Perform H&E staining, immunofluorescence, and Western blotting on brain tissue to assess cell death, inflammation, and signaling pathway modulation.[26]

Visualization: Neuroprotective Signaling

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Arctigenin, a natural lignan compound, induces G0/G1 cell cycle arrest and apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arctigenin from Saussurea medusa Maxim. Targets the PI3K/AKT Pathway to Inhibit Hepatocellular Carcinoma Proliferation and Induces Apoptosis [mdpi.com]

- 8. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]

- 13. benchchem.com [benchchem.com]

- 14. Identification of arctigenin as an antitumor agent having the ability to eliminate the tolerance of cancer cells to nutrient starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. jbuon.com [jbuon.com]

- 17. gavinpublishers.com [gavinpublishers.com]

- 18. In vitro anti-inflammatory effects of arctigenin, a lignan from Arctium lappa L., through inhibition on iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF-κB axis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Arctigenin prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB axis: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arctigenin, a phenylpropanoid dibenzylbutyrolactone lignan, inhibits MAP kinases and AP-1 activation via potent MKK inhibition: the role in TNF-alpha inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Arctigenin Exerts Neuroprotective Effect by Ameliorating Cortical Activities in Experimental Autoimmune Encephalomyelitis In Vivo [frontiersin.org]

- 23. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Neuroprotective effect of arctigenin against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Arctigenin protects against depression by inhibiting microglial activation and neuroinflammation via HMGB1/TLR4/NF-κB and TNF-α/TNFR1/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(+)-Arctigenin: A Technical Guide to its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) found in plants of the Arctium genus, has emerged as a promising natural compound with broad-spectrum antiviral activity. This technical guide provides a comprehensive overview of the in vitro and in vivo evidence supporting its potential as an antiviral agent. It details the compound's mechanisms of action, which involve both direct interference with the viral life cycle and modulation of host cellular signaling pathways critical for viral replication and the inflammatory response. This document summarizes quantitative antiviral data, provides detailed experimental methodologies for its evaluation, and illustrates the key signaling pathways involved.

Introduction

The continuous threat of viral diseases necessitates the discovery and development of novel antiviral agents. Natural products have historically been a rich source of therapeutic leads. (+)-Arctigenin has demonstrated significant antiviral effects against a range of viruses, including influenza A virus, human coronaviruses, Japanese encephalitis virus (JEV), and human immunodeficiency virus (HIV-1), as well as several fish rhabdoviruses. Its multifaceted mechanism of action, targeting both viral processes and host-cell responses, makes it an attractive candidate for further preclinical and clinical investigation.

Quantitative Antiviral Activity

The antiviral efficacy of (+)-arctigenin and its derivatives has been quantified against various viruses. The following tables summarize the available in vitro data, primarily represented by the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50).

Table 1: In Vitro Antiviral Activity of (+)-Arctigenin

| Virus | Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | Reference(s) |

| Human Coronavirus (HCoV-OC43) | RD | Plaque Reduction/Western Blot | Virus Production/Release | < 0.25 | [1] |

| Influenza A Virus | - | Plaque Yield Reduction | Plaque Formation | 2.9 - 3.8 | |

| Spring Viraemia of Carp Virus (SVCV) | EPC | Western Blot | Glycoprotein & Nucleoprotein Expression | 0.78 - 0.94 | [2][3] |

| HIV-1 | - | iNOS Expression Inhibition | iNOS Expression | 0.01 | [4][5] |

Note: Some studies report IC50 values in mg/L or µg/mL. These have been converted to µM for consistency where the molecular weight is known.

Table 2: In Vitro Antiviral Activity of (+)-Arctigenin Derivatives

| Derivative | Virus | Cell Line | IC50 (µM) | Reference(s) |

| 4-(8-(2-ethylimidazole)octyloxy)-arctigenin (EOA) | Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 1.3 | [6] |

| Arctigenin-imidazole hybrid 15 | Infectious Hematopoietic Necrosis Virus (IHNV) | EPC | 1.3 | [7] |

| Derivative 2Q | Spring Viraemia of Carp Virus (SVCV) | EPC | ~0.17 | [8] |

| Derivative 6A | Spring Viraemia of Carp Virus (SVCV) | EPC | ~0.21 | [8] |

In Vivo Antiviral Efficacy

Preclinical studies in animal models have corroborated the in vitro antiviral activity of (+)-arctigenin.

Table 3: Summary of In Vivo Antiviral Studies of (+)-Arctigenin

| Virus | Animal Model | Treatment Route | Dosage | Key Outcomes | Reference(s) |

| Influenza A Virus | Mice | Intranasal | 10 µg/kg and 100 µg/kg | Markedly inhibited lung consolidation. The 100 µg/kg dose also prolonged survival time. | |

| Japanese Encephalitis Virus (JEV) | BALB/c Mice | Intraperitoneal | 10 mg/kg (twice daily for 7 days) | Provided complete protection, reduced viral load in the brain, decreased neuronal death, and suppressed secondary inflammation and oxidative stress. | [9][10] |

| Porcine Circovirus type 2 (PCV2) | Mice | Intraperitoneal | 200 µg/kg | Significantly inhibited PCV2 proliferation in lungs, spleens, and inguinal lymph nodes, with an effect similar to ribavirin. | [11] |

Mechanisms of Antiviral Action

(+)-Arctigenin exerts its antiviral effects through a dual mechanism: direct interference with the viral life cycle and modulation of host signaling pathways.

Interference with the Viral Life Cycle

Studies on influenza A virus suggest that (+)-arctigenin acts at multiple stages of the viral life cycle.[12] Time-of-addition experiments indicate that it interferes with early events following viral penetration into the host cell and also suppresses the release of progeny virions from infected cells.[12] Against Chikungunya virus (CHIKV), it has been shown to affect viral entry and the initial steps of replication.[13] While (+)-arctigenin itself was found to be inactive against purified HIV-1 integrase, it does inhibit HIV-1 replication in cell-based assays, suggesting it may target host factors required for viral integration.[2][6]

Modulation of Host Signaling Pathways

A key aspect of (+)-arctigenin's antiviral activity is its ability to modulate host immune and inflammatory responses that are often exploited by viruses.

Viral infections often trigger the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, leading to the production of pro-inflammatory cytokines that can contribute to pathology. (+)-Arctigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation of IκBα (inhibitor of kappa B) and the subsequent nuclear translocation of the p65 subunit.[4][5] This leads to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by (+)-Arctigenin.

(+)-Arctigenin can also activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[12] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[9][12] Activation of the Nrf2/HO-1 pathway helps to mitigate oxidative stress and inflammation associated with viral infections, thereby creating a less favorable environment for viral replication.

Caption: Activation of the Nrf2/HO-1 pathway by (+)-Arctigenin.

Experimental Protocols

The following sections provide generalized methodologies for key assays used to evaluate the antiviral activity of (+)-arctigenin.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.

Objective: To determine the concentration of (+)-arctigenin required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for JEV) in 6-well plates.

-

Virus stock of known titer.

-

(+)-Arctigenin stock solution.

-

Culture medium (e.g., DMEM).

-

Overlay medium (e.g., culture medium with 0.5-1% low-melting-point agarose (B213101) or methylcellulose).

-

Fixative solution (e.g., 4% formaldehyde (B43269) in PBS).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of (+)-arctigenin in culture medium.

-

Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well.

-

Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.

-

Treatment: Remove the viral inoculum and wash the cells. Add the different concentrations of (+)-arctigenin or a vehicle control.

-

Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of distinct plaques.

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 37°C) for 2-4 days, or until plaques are visible in the virus control wells.

-

Fixation and Staining: Fix the cells with the fixative solution and then stain with crystal violet.

-

Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control wells. The IC50 value is determined from the dose-response curve.

Caption: Workflow for a Plaque Reduction Assay.

Quantitative Reverse Transcription PCR (qRT-PCR)

This method is used to quantify the amount of viral RNA in infected cells or tissues, providing a measure of viral replication.

Objective: To determine the effect of (+)-arctigenin on the levels of viral RNA.

Procedure:

-

Sample Preparation: Infect cells with the virus in the presence or absence of (+)-arctigenin. At various time points post-infection, harvest the cells.

-

RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe or dye (e.g., SYBR Green). A host housekeeping gene (e.g., GAPDH, β-actin) should be amplified in parallel for normalization.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantification of viral RNA. A standard curve can be generated using known quantities of viral RNA or a plasmid containing the target sequence for absolute quantification. The fold change in viral RNA levels in treated versus untreated samples is calculated after normalization to the housekeeping gene.

Western Blotting

This technique is used to detect and quantify specific viral proteins in infected cell lysates.

Objective: To determine the effect of (+)-arctigenin on the expression of viral proteins.

Procedure:

-

Sample Preparation: Infect cells with the virus in the presence or absence of (+)-arctigenin. At desired time points, lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins by size by loading equal amounts of protein from each sample onto a sodium dodecyl sulfate-polyacrylamide gel and applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the light signal using an imaging system. The intensity of the bands corresponds to the amount of the target viral protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion

(+)-Arctigenin is a promising antiviral candidate with a compelling profile of in vitro and in vivo activity against a variety of viruses. Its dual mechanism of action, involving both direct antiviral effects and modulation of host inflammatory and antioxidant pathways, suggests a potential for both therapeutic efficacy and a lower likelihood of resistance development. The data and protocols presented in this guide provide a solid foundation for further research and development of (+)-arctigenin as a novel antiviral agent. Further studies are warranted to elucidate its precise molecular targets, optimize its pharmacokinetic and pharmacodynamic properties, and evaluate its safety and efficacy in more advanced preclinical models.

References

- 1. Arctigenin Protects against Lipopolysaccharide-Induced Pulmonary Oxidative Stress and Inflammation in a Mouse Model via Suppression of MAPK, HO-1, and iNOS Signaling - ProQuest [proquest.com]

- 2. (-)-Arctigenin as a lead structure for inhibitors of human immunodeficiency virus type-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 5. nitric-oxide-synthase.com [nitric-oxide-synthase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. Laboratory Methods for Detecting Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arctigenin Increases Hemeoxygenase-1 Gene Expression by Modulating PI3K/AKT Signaling Pathway in Rat Primary Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel strategy for treatment of Japanese encephalitis using arctigenin, a plant lignan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

(+)-Arctigenin: An In-Depth Technical Guide to its In Vivo Anti-Tumor Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Arctigenin, a dibenzylbutyrolactone lignan (B3055560) predominantly isolated from the seeds of the greater burdock (Arctium lappa), has emerged as a significant natural compound with potent anti-tumor properties.[1] Extensive preclinical research has validated its efficacy in curbing cancer cell proliferation, triggering programmed cell death (apoptosis), and hindering metastasis and angiogenesis across a wide array of cancer types.[1][2] This technical guide offers a comprehensive analysis of the in vivo anti-tumor capabilities of (+)-Arctigenin, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols.

Core Mechanisms of Anti-Tumor Action

Arctigenin's anti-cancer activity is multifaceted, targeting several critical signaling pathways integral to tumor progression and growth. The principal mechanisms include the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis and angiogenesis.[1][2]

-

Induction of Apoptosis: Arctigenin (B1665602) instigates apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This is marked by the activation of caspases, a family of proteases that execute programmed cell death. Key events include the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and the subsequent activation of initiator and executioner caspases.[3][4]

-